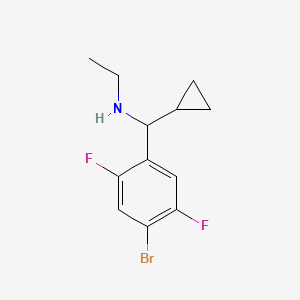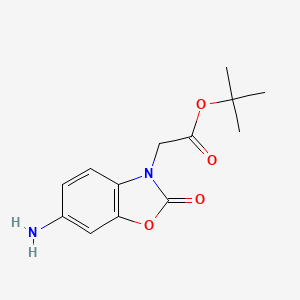
2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-N-methylaniline is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two methyl groups on the triazole ring and a methylaniline moiety. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-N-methylaniline typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with N-methylaniline under specific conditions. One common method includes the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often include continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-N-methylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the aniline moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and alcohols, under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized triazole compounds.
Scientific Research Applications
2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-N-methylaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-N-methylaniline can be compared with other similar compounds, such as:
2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thioethylamine: Similar triazole structure with a thioethylamine group.
2-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio-N-1-naphthylacetamide: Contains a naphthylacetamide moiety.
(2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine: Features a chlorophenyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methylaniline moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,2,4-triazol-3-yl)-N-methylaniline |
InChI |
InChI=1S/C11H14N4/c1-8-13-14-11(15(8)3)9-6-4-5-7-10(9)12-2/h4-7,12H,1-3H3 |
InChI Key |
WHAVLXKUXXJMAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)C2=CC=CC=C2NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B13641025.png)
![3-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13641032.png)





